molecular formula C19H16ClFN4O4S2 B2569151 2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 922073-65-2

2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2569151
CAS RN: 922073-65-2
M. Wt: 482.93
InChI Key: SVVVGRDKQBBJGZ-UHFFFAOYSA-N
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Description

The compound “2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetylamino group, a phenylsulfonyl group, a thiazole ring, and a chlorofluorophenyl group . The exact role and properties of this compound are not entirely clear from the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to a central thiazole ring . These include an acetylamino group, a phenylsulfonyl group, and a chlorofluorophenyl group. The exact 3D structure of the molecule is not provided in the available literature .

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have shown significant potential in anticancer therapy. Compounds synthesized from key intermediates similar to the chemical structure of interest have demonstrated cytotoxic activity against breast and colon cancer cell lines. For instance, certain compounds have shown potent efficacy against breast cancer cell lines, comparing favorably with reference drugs like 5-fluorouracil (Ghorab et al., 2015).

Antimicrobial Activity

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has been targeted for their potential use as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various strains (Darwish et al., 2014).

Metabolic Stability Enhancement

Research into the metabolic stability of pharmaceutical compounds is crucial for developing effective medications. Studies have explored various heterocyclic analogues to improve the metabolic stability of certain compounds, reducing the likelihood of deacetylation and enhancing in vivo efficacy (Stec et al., 2011).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown significant protection against picrotoxin-induced convulsion, with one compound offering 100% protection, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Antitumor and Immunomodulating Effects

Further research has delved into the synthesis of sulfide and sulfone derivatives, exploring their antimicrobial and potential antitumor activities. Additionally, novel synthetic compounds have been investigated for their ability to modulate the immune response to tumors, demonstrating the capacity to enhance the effectiveness of certain lymphoid cell populations against tumor growth (Wang et al., 2004).

properties

IUPAC Name

2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O4S2/c1-11(26)22-12-2-5-15(6-3-12)31(28,29)25-19-24-14(10-30-19)9-18(27)23-13-4-7-17(21)16(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVVGRDKQBBJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

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